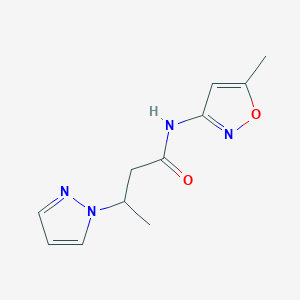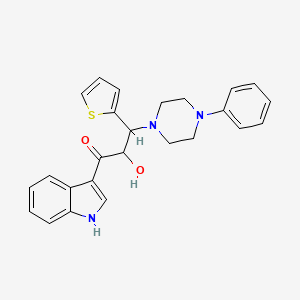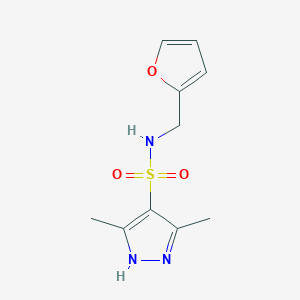
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide, also known as LY-2183240, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including insulin signaling, Wnt signaling, and cell cycle regulation. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
作用機序
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide is a selective inhibitor of GSK-3, which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, this compound has been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates gene expression in response to various stimuli.
実験室実験の利点と制限
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. In addition, this compound has been extensively studied in preclinical models, making it a well-characterized tool compound for studying the role of GSK-3 in various cellular processes. However, one limitation of this compound is its selectivity for GSK-3, which may limit its utility in studying other signaling pathways that are regulated by GSK-3.
将来の方向性
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide. One area of interest is the potential therapeutic use of this compound in Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in clinical trials and to identify the optimal dosing regimen for this indication. In addition, there is growing interest in the use of GSK-3 inhibitors in cancer therapy, and further studies are needed to determine the potential of this compound in this area. Finally, there is a need for the development of more selective GSK-3 inhibitors that can be used to study the role of GSK-3 in specific signaling pathways.
合成法
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form the pyrazole-isoxazole intermediate. The final step involves the reaction of the pyrazole-isoxazole intermediate with 3-aminobutanamide to form this compound.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)butanamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8(15-5-3-4-12-15)6-11(16)13-10-7-9(2)17-14-10/h3-5,7-8H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQODWVFMUPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)

![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)
![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
